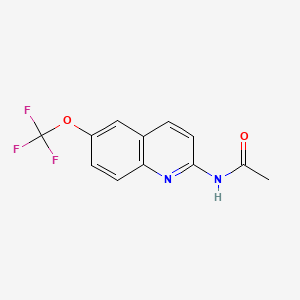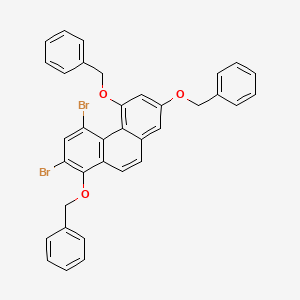
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene: is an organic compound that belongs to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of three benzyloxy groups and two bromine atoms attached to the phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene typically involves multiple steps, including the bromination of phenanthrene and subsequent benzyloxylation. The general synthetic route can be summarized as follows:
Bromination of Phenanthrene: Phenanthrene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.
Benzyloxylation: The dibromophenanthrene intermediate is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate to form the benzyloxy groups at the 1, 5, and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of 1,5,7-Tris(benzyloxy)phenanthrene.
Substitution: Formation of 1,5,7-Tris(benzyloxy)-2,4-disubstituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy groups and bromine atoms can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1,5,7-Tris(benzyloxy)phenanthrene: Lacks the bromine atoms, leading to different chemical reactivity and applications.
2,4-Dibromophenanthrene: Lacks the benzyloxy groups, resulting in different physical and chemical properties.
1,5,7-Tris(methoxy)-2,4-dibromophenanthrene: Contains methoxy groups instead of benzyloxy groups, affecting its solubility and reactivity.
Uniqueness: 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene is unique due to the combination of benzyloxy groups and bromine atoms, which impart specific chemical properties and potential applications. The presence of both electron-donating benzyloxy groups and electron-withdrawing bromine atoms allows for fine-tuning of the compound’s reactivity and interactions with other molecules.
Propiedades
Número CAS |
88811-89-6 |
|---|---|
Fórmula molecular |
C35H26Br2O3 |
Peso molecular |
654.4 g/mol |
Nombre IUPAC |
2,4-dibromo-1,5,7-tris(phenylmethoxy)phenanthrene |
InChI |
InChI=1S/C35H26Br2O3/c36-30-20-31(37)35(40-23-26-14-8-3-9-15-26)29-17-16-27-18-28(38-21-24-10-4-1-5-11-24)19-32(33(27)34(29)30)39-22-25-12-6-2-7-13-25/h1-20H,21-23H2 |
Clave InChI |
XPHFWSLKOJDBFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)C=CC4=C3C(=CC(=C4OCC5=CC=CC=C5)Br)Br)OCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



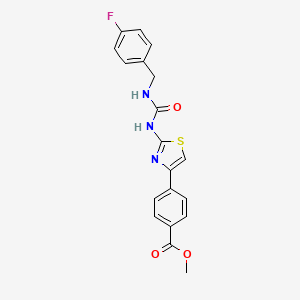
methanone](/img/structure/B14132518.png)
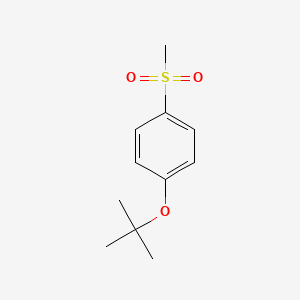
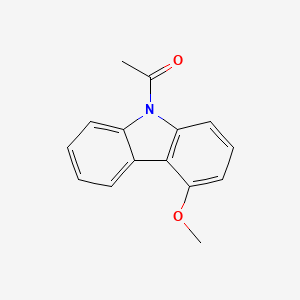
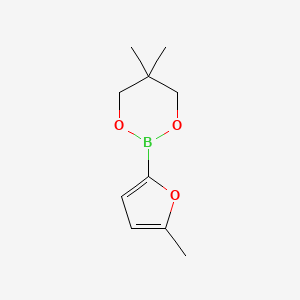
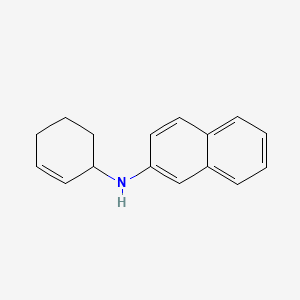
![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)
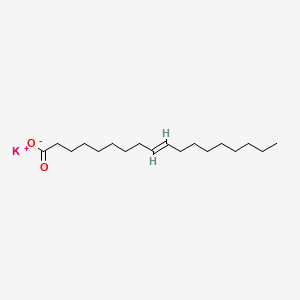
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
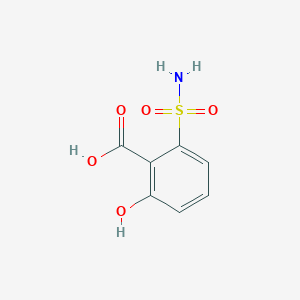
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
